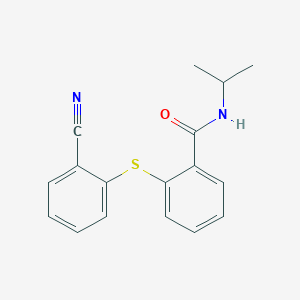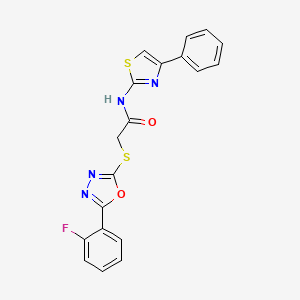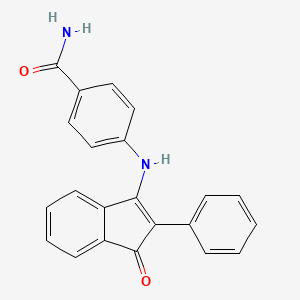
4-((1-Oxo-2-phenylinden-3-YL)amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and elemental analysis were used to confirm the structure of sulphonamide derivatives . Similarly, FT-IR, NMR, and elemental analysis characterized the α-ketoamide derivatives . The novel benzamide derivatives were characterized by IR, 1H NMR, 13C NMR, mass spectrometry, and single-crystal X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these benzamide derivatives are diverse. The reaction between isatin derivatives and sulphadimidine led to the formation of sulphonamide derivatives with potential anti-HIV activity . The ring opening of N-acylisatin followed by coupling with amino acid esters using OxymaPure/DIC was the key step in synthesizing α-ketoamide derivatives . The multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives involved the reaction of unsymmetrical thioureas with amines and methyl bromoacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were explored through various studies. The anti-HIV activity of sulphonamide derivatives was tested against HIV-1 and HIV-2 strains, with some derivatives showing significant activity . The α-ketoamide derivatives were synthesized with excellent yield and purity, indicating their potential for further biological applications . The (4-oxothiazolidine-2-ylidene)benzamide derivatives were characterized by their crystal structures, providing insights into their potential applications .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Saeed et al. (2015) highlighted the synthesis of different substituted benzamides, showcasing their potential biological applications. These compounds were screened against various human recombinant enzymes, demonstrating a basis for further applications in medicinal chemistry, particularly in targeting nucleotide protein targets (Saeed et al., 2015).
Antimicrobial Activity
Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as bactericidal agents. The study showcases the importance of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015).
Antioxidant Activity
The electrochemical oxidation of amino-substituted benzamides, studied by Jovanović et al. (2020), highlights their potential as powerful antioxidants, which is crucial for understanding their free radical scavenging activity. This research underscores the relevance of these compounds in antioxidant studies (Jovanović et al., 2020).
Photoelectron Spectroscopy and Luminescence
Srivastava et al. (2017) detailed the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. Their findings contribute to the understanding of the optical properties of such compounds, which can be applied in materials science for the development of new luminescent materials (Srivastava et al., 2017).
Propriétés
IUPAC Name |
4-[(3-oxo-2-phenylinden-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-22(26)15-10-12-16(13-11-15)24-20-17-8-4-5-9-18(17)21(25)19(20)14-6-2-1-3-7-14/h1-13,24H,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUHRHXUFNGPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

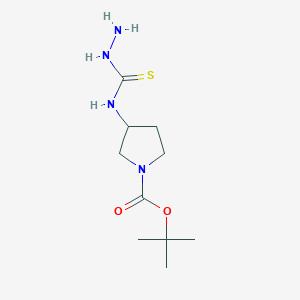

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)
![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
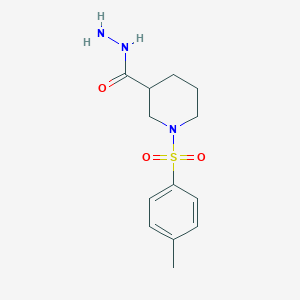


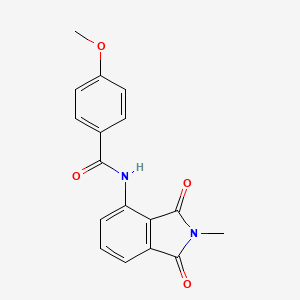

![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)

